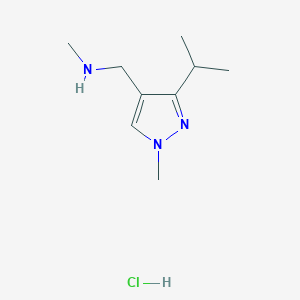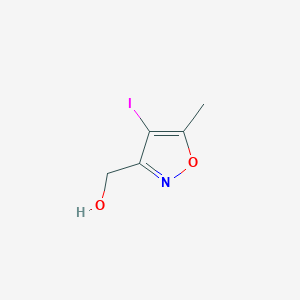
(4-Iodo-5-methyl-3-isoxazolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(4-Iodo-5-methyl-3-isoxazolyl)methanol” is 1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 74-76 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
(4-Iodo-5-methyl-3-isoxazolyl)methanol, as a derivative related to isoxazole and methanol, has implications in various chemical syntheses and biological applications. Notably, the integration of isoxazole moieties into different compounds has been explored for enhancing biological activities.
Chemical Synthesis : Methanol serves as a versatile hydrogen source and C1 synthon in chemical synthesis, notably in the N-methylation of amines using RuCl3.xH2O as a catalyst. This method is significant for synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization from readily available chemicals (Sarki et al., 2021).
Biological Activity Enhancement : Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, and during bioassays, these derivatives, when used with the antitumor drug Temobel, exhibited a synergetic effect, especially in brain tumor chemotherapy (Kletskov et al., 2018).
Isoxazole Derivatives Synthesis : The synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes has been demonstrated. This method involves the treatment of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with various substrates in methanol, leading to the formation of compounds with potential applications in various fields (Potkin et al., 2015).
Metallation and Supramolecular Aspects
The interaction of methanol with compounds containing isoxazole rings reveals insights into metallation processes and the construction of complex molecular structures.
Metallation of Ligands : Sulfamethoxazole, containing the isoxazolyl moiety, reacts with cadmium acetate in methanol under specific conditions, leading to the formation of crystalline complexes with defined structural characteristics. This process illustrates the potential of such compounds in constructing complex inorganic-organic hybrid materials (Lang et al., 2005).
Supramolecular Assembly : The study of compounds like (4H-chromeno[4,3-c]isoxazol-3-yl)methanol reveals intricate supramolecular interaction patterns. The introduction of substituents significantly alters the hydrogen-bonded supramolecular motifs, illustrating the compound's adaptability in forming diverse molecular architectures (Rajalakshmi et al., 2012).
Safety and Hazards
“(4-Iodo-5-methyl-3-isoxazolyl)methanol” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The compound is also associated with certain hazards, including H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXUUFMHWSRECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

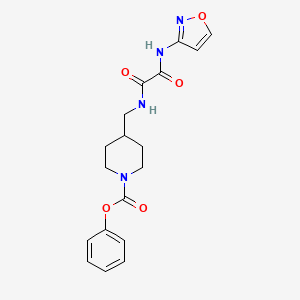
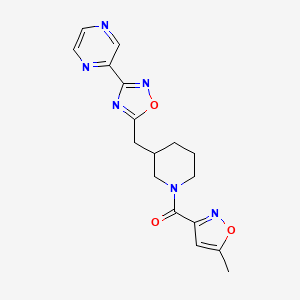
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)
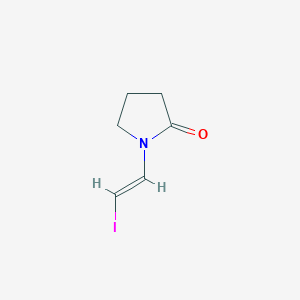
![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)
![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)

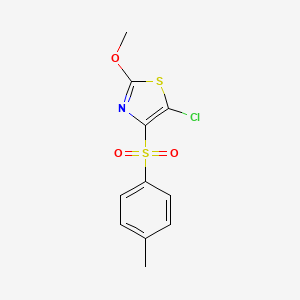
![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

